

what is CCT196969 pan RAF SRC inhibitor

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Compound Focus: Cct196969

CAS No.: 1163719-56-9

Cat. No.: S548105

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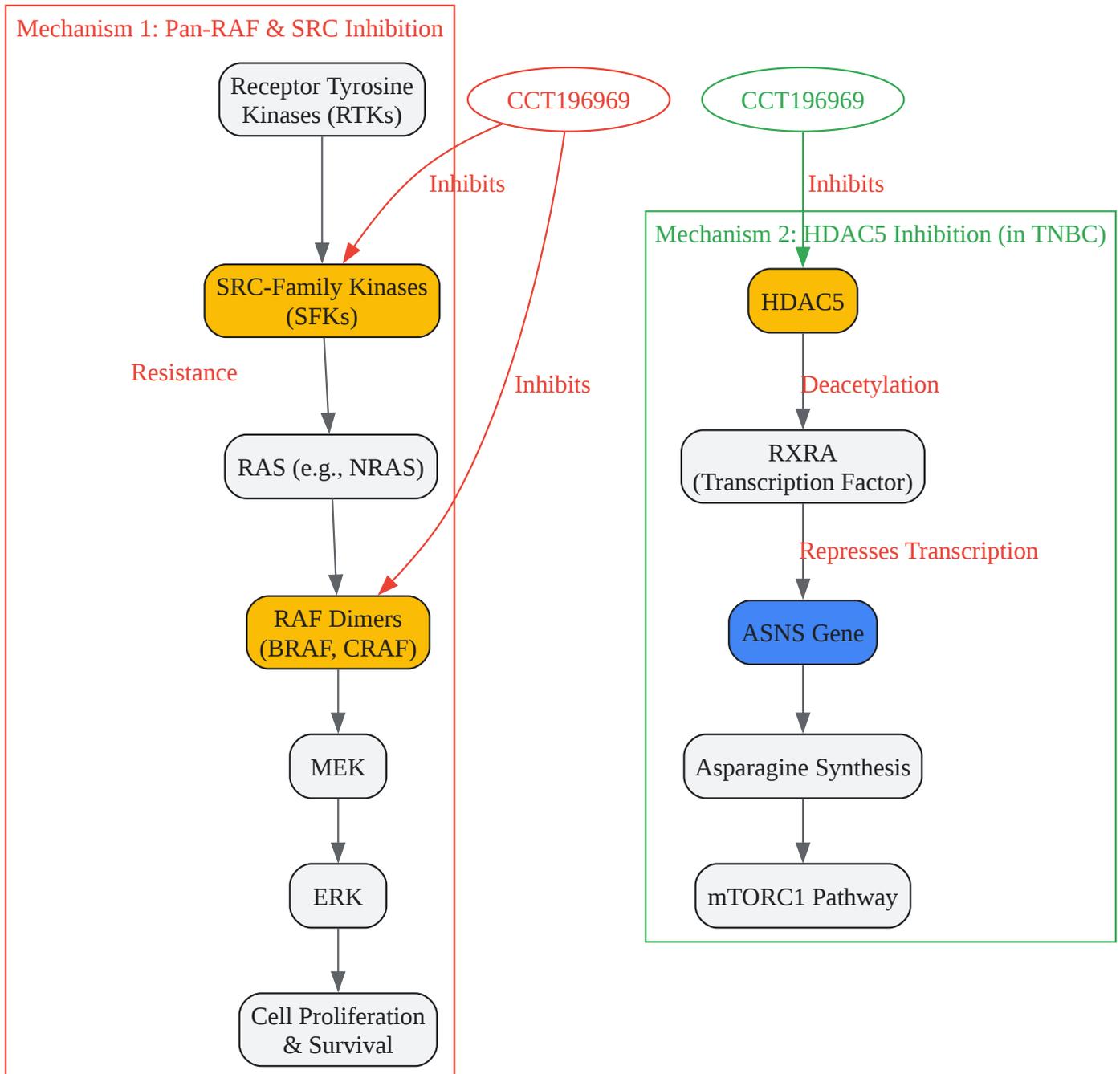
Mechanism of Action and Key Targets

CCT196969 simultaneously inhibits multiple key nodes in oncogenic signaling pathways. The table below summarizes its primary kinase targets and inhibitory concentrations (IC50) [1] [2] [3]:

Kinase Target	IC50 (µM)	Description
CRAF	0.01	A key RAF isoform; inhibition helps prevent resistance.
LCK	0.02	A SRC-family kinase (SFK).
SRC	0.03	A SRC-family kinase (SFK).
V600E-BRAF	0.04	The common mutant form of BRAF.
BRAF	0.10	The wild-type BRAF kinase.
p38 MAPKs	Not specified	Also inhibited, but with lower potency [1].

This multi-kinase profile enables **CCT196969** to block signaling through the MAPK pathway more comprehensively than selective BRAF inhibitors. It does not drive the **paradoxical activation** of MEK/ERK signaling that can occur in RAS-mutant cells treated with first-generation BRAF inhibitors, making it a "paradox-breaking" agent [2] [4].

The following diagram illustrates the core signaling pathways targeted by **CCT196969** and its two known mechanisms of action:



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Two primary inhibitory mechanisms of **CCT196969**: direct kinase inhibition in melanoma and epigenetic regulation in TNBC.

Experimental & Research Applications

CCT196969 is an investigational compound for research use only and has not been approved for human treatment [1] [5].

In Vitro Biological Activity and Protocols

CCT196969 is primarily active against cancer cell lines with mutations in **BRAF** (including V600E) or **NRAS** [1] [2] [3].

- **Cell Viability/Proliferation Assay (GI₅₀)**: To determine the compound's effect on cell growth, cells are seeded in 96-well plates. After 24 hours, serially diluted **CCT196969** is added. Cell viability is typically assessed 72 hours post-treatment using a cell viability assay like **CellTiter-Glo** [5].
- **Analysis of Apoptosis**: Induction of apoptosis is a key mechanism. This can be confirmed by treating cells with **CCT196969** and detecting the cleavage of **caspase-3** and **PARP** via western blotting [1] [3] [5].
- **Pathway Inhibition Analysis**: The inhibition of the MAPK pathway is validated by treating cells with **CCT196969** (e.g., 1 μ M for 4 hours) and analyzing protein extracts via **western blot** or **reverse-phase protein array (RPPA)** to detect reduced levels of phosphorylated MEK and ERK [1] [2].

In Vivo Efficacy and Tolerability

Animal studies show that **CCT196969** has favorable pharmacokinetic properties and efficacy [1] [2] [5].

- **Formulation**: Often prepared as a solution in **5% DMSO, 95% water** for oral gavage in mice [1] [2].
- **Dosing**: A common efficacious dose is **20 mg/kg** administered daily via oral gavage [3] [5]. The compound is well-tolerated, with no significant body weight loss or adverse effects observed at this dose [2] [5].
- **Pharmacokinetics**: Oral dosing at **10 mg/kg/day** results in plasma concentrations of approximately **1 μ M at 24 hours**, with an oral bioavailability of about **55%** [1] [2].

Research Implications and Potential

- **Overcoming Drug Resistance:** **CCT196969** demonstrates efficacy in **patient-derived xenograft (PDX) models** of melanoma that have developed resistance to both BRAF inhibitors and combined BRAF/MEK inhibitor therapy [2] [4]. This makes it a promising candidate for second-line treatment of relapsed patients.
- **Expanding to Other Cancers:** A 2025 study revealed that in **triple-negative breast cancer (TNBC)**, **CCT196969** acts through a different primary target. It binds to **HDAC5**, triggering a downstream cascade (**HDAC5/RXRA/ASNS**) that ultimately **downregulates asparagine synthesis** and inhibits the mTORC1 pathway, suppressing tumor growth [6]. This suggests its potential application could extend beyond melanoma.
- **Consideration for Brain Metastases:** A critical consideration for treating advanced melanoma is drug delivery to the brain. While **CCT196969** is not a substrate for P-glycoprotein (P-gp), it is a substrate for **Breast Cancer Resistance Protein (Bcrp)**. This active efflux at the blood-brain barrier **limits its brain distribution**, which may reduce its efficacy against brain metastases [7] [8].

Key Summary for Researchers

The table below consolidates the essential profile of **CCT196969** for a quick overview:

Aspect	Summary
Primary Targets	Pan-RAF (BRAF, CRAF), SRC-family kinases (SRC, LCK) [1] [2].
Key Mechanism	Dual inhibition avoids paradoxical MAPK pathway activation; also targets HDAC5 in TNBC [2] [6].
Primary Application	Preclinical research in BRAF/NRAS mutant melanomas, particularly resistant forms [2] [4].
Experimental Strength	Oral bioavailability, good tolerability in vivo, efficacy in resistant PDX models [2] [5].
Notable Limitation	Limited brain distribution due to Bcrp-mediated efflux [7] [8].

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